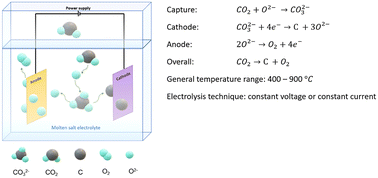Overview of CO2 capture and electrolysis technology in molten salts: operational parameters and their effects
Industrial Chemistry & Materials Pub Date: 2023-06-06 DOI: 10.1039/D3IM00011G
Abstract
Carbon capture and storage (CCS) technology is believed to be a promising solution for global CO2 emission control and climate change. However, the application of CCS projects is facing a dilemma due to their negative cash flow. To address the challenge, it is critical to adopt an innovative technology that can capture and convert CO2 simultaneously with satisfying efficiencies and can make a profit for the end users. Recently, molten salt CO2 electrolysis that splits CO2 into carbon and oxygen has been extensively studied. This study reviews the process mechanisms, the salt selection, and the effects of operating conditions, including temperature and voltage. In most reported articles, the CO2 to carbon conversion efficiency reached at least 80%, and the current efficiency is over 90%, proving the promising potential of the molten salt CO2 electrolysis method. Still, some aspects, such as the impurities' influences and electrode corrosion, have not been thoroughly investigated. Therefore, some suggestions are recommended for future work.
Keywords: CO2 capture; CO2 conversion; Molten salt CO2 electrolysis; CO2 reduction; Carbon nanotubes.


Recommended Literature
- [1] Efficient modulation of end groups for the asymmetric small molecule acceptors enabling organic solar cells with over 15% efficiency†
- [2] In vitro conversion of labdadienols into pimara- and rosa-dienes
- [3] Hierarchical dual-nanonet of polymer nanofibers and supramolecular nanofibrils for air filtration with a high filtration efficiency, low air resistance and high moisture permeation†
- [4] A persistent P,N-heterocyclic carbene†
- [5] A micromachined interface for airborne sample-to-liquid transfer and its application in a biosensor system†
- [6] A low-molecular-weight ditopic MRI probe for ratiometric sensing of zwitterionic amino acid neurotransmitters†
- [7] Novel water-soluble Cu(ii) complexes based on acylhydrazone porphyrin ligands for DNA binding and in vitro anticancer activity as potential therapeutic targeting candidates†
- [8] A microfluidic labyrinth self-assembled by a chemical garden†
- [9] Controllable synthesis and tunable luminescence properties of Y2(WO4)3:Ln3+ (Ln = Eu, Yb/Er, Yb/Tm and Yb/Ho) 3D hierarchical architectures†
- [10] 13. Addition of free radicals to unsaturated systems. Part XII. Free-radical and electrophilic attack on fluoro-olefins
Journal Name:Industrial Chemistry & Materials
Research Products
-
2-Propenoyl chloride,2-fluoro-
CAS no.: 16522-55-7









